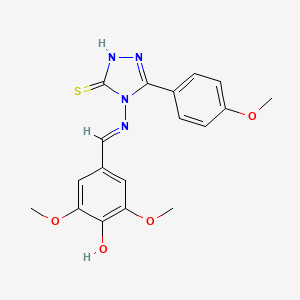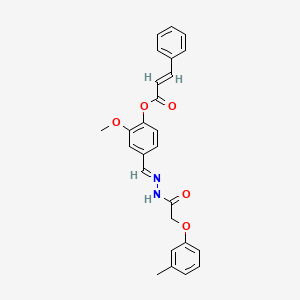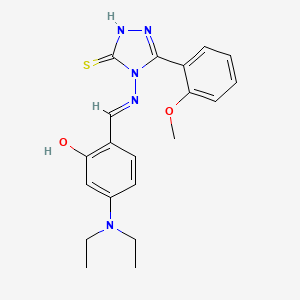
4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, a methoxyphenyl group, and a hydroxy-dimethoxybenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between a hydroxy-dimethoxybenzaldehyde and an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the triazole ring or the benzylidene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 4-((4-Hydroxy-3,5-dimethoxybenzylidene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring and the hydroxy-dimethoxybenzylidene moiety can enhance its interactions with biological targets and improve its solubility and stability.
Eigenschaften
CAS-Nummer |
478253-64-4 |
|---|---|
Molekularformel |
C18H18N4O4S |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
4-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O4S/c1-24-13-6-4-12(5-7-13)17-20-21-18(27)22(17)19-10-11-8-14(25-2)16(23)15(9-11)26-3/h4-10,23H,1-3H3,(H,21,27)/b19-10+ |
InChI-Schlüssel |
VXGDFJMOLOJFPU-VXLYETTFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)OC)O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,4-Dichlorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15085591.png)
![2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B15085599.png)
![5-(4-butoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085607.png)
![4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-ethoxyphenyl benzoate](/img/structure/B15085609.png)
![(5Z)-3-Sec-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085626.png)
![2-[(E)-[3-(4-pyridyl)-5-sulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol](/img/structure/B15085629.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B15085636.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15085647.png)
![N'-[(E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15085664.png)

![(5Z)-3-Heptyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085677.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15085678.png)
![(5E)-5-benzylidene-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15085682.png)
